An In-Depth Technical Guide to N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS 941294-53-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS 941294-53-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a strategically important building block in medicinal chemistry and agrochemical synthesis. The presence of ortho-bromo, para-trifluoromethoxy, and formamide functionalities provides a unique combination of physicochemical properties and synthetic handles. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's synthesis, in-depth analytical characterization, core applications, and safety protocols. By elucidating the causality behind experimental choices and providing validated methodologies, this document serves as a practical resource for leveraging this versatile intermediate in the design and synthesis of novel bioactive molecules.
Introduction & Strategic Significance
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, hereafter referred to as the title compound, is a key intermediate whose value is derived from the specific arrangement of its functional groups on the phenyl scaffold.[1] To appreciate its utility, one must consider the contribution of each component:
-
Trifluoromethoxy (-OCF₃) Group: This moiety is highly sought after in modern drug design.[2] It is one of the most lipophilic substituents, significantly enhancing a molecule's ability to cross cellular membranes.[3] Crucially, the -OCF₃ group is exceptionally stable towards metabolic degradation, particularly oxidative demethylation that readily occurs with traditional methoxy groups.[2] This metabolic resistance can improve a drug candidate's bioavailability and half-life.
-
Bromo (Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from this core intermediate.
-
Formamide (-NHCHO) Group: The formamide acts as a protected amine. It can be readily hydrolyzed under acidic or basic conditions to reveal the parent aniline, 2-bromo-4-(trifluoromethoxy)aniline, which is itself a valuable precursor for further functionalization.
The combination of these features makes the title compound an ideal starting point for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4][5]
Physicochemical & Spectroscopic Properties
A thorough understanding of the compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 941294-53-7 |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 284.03 g/mol |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents.[6] |
Table 2: Representative NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~8.40-8.20 | br s | -NH CHO |
| ~8.30 | d | NHCH O | |
| ~7.50 | d | Ar-H (ortho to -NHCHO) | |
| ~7.30 | dd | Ar-H (ortho to -Br) | |
| ~7.15 | d | Ar-H (ortho to -OCF₃) | |
| ¹³C NMR | ~160 | s | NC HO |
| ~145 | q | C -OCF₃ | |
| ~130-115 | m | Aromatic Carbons | |
| ~121 | q (J ≈ 257 Hz) | -OC F₃ | |
| ~115 | s | C -Br | |
| ¹⁹F NMR | ~ -58.0 | s | -OCF₃ |
Note: Exact chemical shifts can vary based on solvent and concentration. The provided data is a representative interpretation. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool for characterization and for use in fragment-based drug discovery screening.[7][8][9]
Synthesis and Purification Protocol
The most direct and common synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide involves the formylation of its corresponding aniline precursor. This method is reliable and scalable.
Reaction Principle
The synthesis is a nucleophilic acyl substitution where the amino group of 2-bromo-4-(trifluoromethoxy)aniline attacks the carbonyl carbon of a formylating agent, typically formic acid or a mixed anhydride.
Detailed Step-by-Step Experimental Protocol
Materials:
-
2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)[10]
-
Formic acid (≥95%, 3.0-5.0 eq)
-
Toluene or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) and toluene (5-10 mL per gram of aniline).
-
Reagent Addition: Add formic acid (3.0 eq) to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the excess formic acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (2x volume of toluene used).[11]
-
Combine the organic layers and wash sequentially with water and then brine.[11]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
The crude product is often a solid. It can be purified by recrystallization or by slurrying in a solvent like heptane.[11]
-
To slurry, add cold heptane to the crude solid, stir vigorously for 1-2 hours, then isolate the purified solid by filtration. Wash the filter cake with a small amount of cold heptane and dry under vacuum.
-
Causality and Self-Validation
-
Why excess formic acid? Using an excess of formic acid drives the equilibrium of the formylation reaction towards the product. It can also serve as a co-solvent.
-
Why reflux in toluene? The high temperature facilitates the dehydration step of the formylation mechanism, leading to amide formation. Toluene is a good choice as it is relatively non-polar and allows for azeotropic removal of water if a Dean-Stark trap is used, though it's not strictly necessary for this reaction.
-
Why a bicarbonate wash? This is a critical step to remove the unreacted formic acid. Failure to do so will result in an impure, acidic product.[11]
-
Protocol Validation: The success of the synthesis is validated by the analytical characterization outlined in Section 2. A clean NMR spectrum and a sharp melting point are indicators of high purity.
Visualization of Key Workflows
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis and purification of the title compound.
Analytical Quality Control Workflow
Caption: Decision workflow for the analytical quality control and release of the final product.
Applications in Drug Development & Synthesis
The primary application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is as a versatile intermediate for constructing more complex molecules, particularly those with pharmaceutical or agrochemical relevance.[1]
Precursor to Bioactive Scaffolds
The ortho-bromoaniline moiety (revealed after deprotection of the formamide) is a common structural motif in medicinal chemistry. For example, it can be a precursor to:
-
Kinase Inhibitors: The aniline nitrogen can be used to form quinazolines, pyridopyrimidines, or other heterocyclic cores common in kinase inhibitors. The bromine atom can then be used in a Suzuki coupling to introduce further diversity.
-
Agrochemicals: Compounds like Thifluzamide, a potent fungicide, are built from related bromo-trifluoromethoxy aniline structures, highlighting the importance of this substitution pattern in agrochemical design.[12]
Generalized Synthetic Pathway
The diagram below illustrates how the title compound can be used as a linchpin in a synthetic strategy.
Caption: Role as a key intermediate in a multi-step synthesis towards a complex target molecule.
Safety, Handling, and Storage
As a laboratory chemical, N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide requires careful handling in accordance with good industrial hygiene and safety practices.[13]
-
Health Hazards: May be harmful if swallowed, and can cause skin and eye irritation.[13][14][15] Formamide-class compounds are sometimes considered toxic to reproduction.[16] Avoid inhalation of dust and direct contact with skin and eyes.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13][15] Handle in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]
Conclusion
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is more than a simple chemical; it is a strategically designed building block that provides a gateway to complex molecular targets. Its trifluoromethoxy group imparts metabolic stability and lipophilicity, while the bromo and formamide groups offer orthogonal synthetic handles for elaborate molecular construction. The robust synthesis and straightforward purification make it a reliable and valuable tool for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in advancing modern synthetic and pharmaceutical research.
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